3-(Trifluoromethylthio)nitrobenzene

Lipophilicity Medicinal Chemistry Hansch Analysis

Researchers optimizing membrane permeability often lack building blocks that combine extreme lipophilicity with orthogonal reactivity. 3-(Trifluoromethylthio)nitrobenzene fills this gap: • Highest lipophilicity among fluorinated motifs (Hansch π=1.44 vs. 0.88 for -CF₃), yielding ~3.6× higher logP for better membrane partitioning • Orthogonal dual reactivity: reducible -NO₂ for amine/diazonium chemistry; oxidizable -SCF₃ to triflyl (-SO₂CF₃) • Meta-substitution directs electrophilic attack to predictable positions. Each batch includes NMR, HPLC, and GC reports for reliable quality.

Molecular Formula C7H4F3NO2S
Molecular Weight 223.17 g/mol
CAS No. 370-47-8
Cat. No. B1633752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethylthio)nitrobenzene
CAS370-47-8
Molecular FormulaC7H4F3NO2S
Molecular Weight223.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)SC(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C7H4F3NO2S/c8-7(9,10)14-6-3-1-2-5(4-6)11(12)13/h1-4H
InChIKeyLCYLLPJRCOQTHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethylthio)nitrobenzene – Core Properties


3-(Trifluoromethylthio)nitrobenzene (CAS 370-47-8), also designated as 1-nitro-3-[(trifluoromethyl)thio]benzene or m-nitrophenyl trifluoromethyl sulfide, is a meta-substituted nitroarene bearing both a strongly electron-withdrawing nitro group (–NO₂) and a trifluoromethylthio group (–SCF₃) [1]. Its molecular formula is C₇H₄F₃NO₂S with a molecular weight of 223.17 g/mol [1]. The –SCF₃ substituent imparts one of the highest lipophilicity values among fluorine-containing motifs (Hansch π = 1.44), exceeding that of –CF₃ (π ≈ 0.88) and –OCF₃ (π ≈ 1.04) [2][3]. Commercially available purities typically range from 95% to 98%, with standard analytical documentation including NMR, HPLC, and GC reports .

Workflow Meta-substituted nitroarene building block Lipophilicity-enabling –SCF₃ motif
Selection Logic Highest Hansch π (1.44) among common fluorinated groups Exceeds –CF₃ and –OCF₃
Procurement Context Analytically documented intermediate NMR, HPLC, GC reports available

3-(Trifluoromethylthio)nitrobenzene – Key Differentiators


3-(Trifluoromethylthio)nitrobenzene occupies a distinct parameter space that is not simultaneously addressed by any single close analog. The –SCF₃ substituent delivers a unique combination of extreme lipophilicity (Hansch π = 1.44) and moderate electron withdrawal (Hammett σm = 0.40) that differs qualitatively and quantitatively from –CF₃ (higher σ, lower π), –SCH₃ (ortho/para-directing, far lower π), and –halogen analogs (lower π, different electronic profiles) [1][2]. Replacement of the meta –SCF₃ with –CF₃ reduces logP by ~0.4–0.6 units and alters regiochemical outcomes in electrophilic functionalization [1]; replacing with –SCH₃ drops logP by roughly 1 log unit and reverses directing effects from meta to ortho/para [3]. Even the para –SCF₃ isomer (CAS 403-66-7) differs in melting point, logP, and downstream reactivity, making simple substitution scientifically invalid without re-optimization . The quantitative evidence below substantiates these differences.

Target 3-(Trifluoromethylthio)nitrobenzene
Substitute 3-CF₃ analog (3-nitrobenzotrifluoride): lower logP may shift purification and partitioning behavior
Target 3-(Trifluoromethylthio)nitrobenzene
Substitute 3-SCH₃ analog (3-nitrothioanisole): ortho/para-directing character may alter regiochemical outcomes
Target 3-(Trifluoromethylthio)nitrobenzene
Substitute Para –SCF₃ isomer (CAS 403-66-7): different melting point and logP may require re-optimization

3-(Trifluoromethylthio)nitrobenzene – Quantitative Comparison


SCF₃ Lipophilicity vs. Common Substituents

The trifluoromethylthio group exhibits the highest Hansch hydrophobicity parameter among common fluorinated and sulfur-containing substituents, directly enhancing membrane permeability and metabolic stability in drug candidates [1]. The –SCF₃ π value of 1.44 is 1.64-fold higher than –CF₃ (π = 0.88), 1.38-fold higher than –OCF₃ (π = 1.04), and approximately 2.36-fold higher than –SCH₃ (π ≈ 0.61) [1][2]. This means that in matched molecular pair analyses, replacing –CF₃ with –SCF₃ is expected to increase logD by approximately 0.56 log units, a magnitude known to meaningfully alter ADME profiles [1].

SCF₃ Lipophilicity
Class-level inference
Hansch π = 1.44
Δπ +0.56 vs –CF₃
Reported highest π among tested fluorinated motifs
May alter logD and membrane partitioning in matched-pair analyses
Lipophilicity Medicinal Chemistry Hansch Analysis

SCF₃ Electron-Withdrawing Effect (Hammett σm)

The –SCF₃ group combines high lipophilicity with a moderate electron-withdrawing effect (σm = 0.40, σp = 0.50) [1][2]. This places it between –CF₃ (σm = 0.43, σp = 0.54) and –Cl (σm = 0.37, σp = 0.23) in terms of inductive withdrawal [1]. Critically, –SCF₃ is a weaker electron-withdrawing group than –NO₂ (σm = 0.71, σp = 0.78), meaning the nitro group dominates the electronic profile of the compound [2]. The magnitude of electron withdrawal modulates both the reduction potential of the nitro group and the reactivity of the aromatic ring toward nucleophilic substitution; the difference between –SCF₃ (σm = 0.40) and –CF₃ (σm = 0.43) is modest (Δσ = –0.03) but can become significant when multiple substituent effects accumulate or when used in linear free-energy relationship (LFER) predictions of reaction rates [1].

Hammett σm
Class-level inference
σm = 0.40
Δσm –0.03 vs –CF₃
Moderate electron withdrawal; nitro dominates electronic profile
Small σm difference may accumulate in multi-substituent LFER predictions
Physical Organic Chemistry Hammett Analysis Substituent Effects

Computed LogP vs. Closest Analogs

The experimentally influenced computed logP for 3-(trifluoromethylthio)nitrobenzene (XLogP3 = 3.5, other estimates up to 3.73) significantly exceeds that of its closest analogs [1][2]. The 3-CF₃ analog (3-nitrobenzotrifluoride) shows a logP of 3.14 , while the 3-SCH₃ analog (3-nitrothioanisole) ranges from 2.44 to 2.63 [3]. Halogen analogs are even less lipophilic: 3-chloronitrobenzene logP = 2.46–2.77 and 3-fluoronitrobenzene logP = 1.90 . The para –SCF₃ isomer has a reported ACD/LogP of 3.55 , roughly 0.05–0.18 log units lower than the meta isomer [1], a small but potentially meaningful difference in chromatographic behavior and biological partitioning.

Computed LogP
Cross-study comparable
XLogP3 = 3.5 (up to 3.73)
ΔlogP +1.6–1.8 vs 3-F
Reported logP significantly exceeds closest analogs
>0.5 logP difference may translate to 3-fold partition shift
Physicochemical Properties LogP ADME

Physical Form and Melting Point Comparison

3-(Trifluoromethylthio)nitrobenzene is reported as a yellow crystalline solid at ambient temperature [1]. In contrast, the 3-CF₃ analog (3-nitrobenzotrifluoride) is a clear yellow liquid with a melting point of –5°C [2], and the 3-SCH₃ analog is a liquid with a melting point of 14°C [3]. This physical state difference has direct implications for shipping, storage, weighing accuracy, and formulation. The para –SCF₃ isomer is also a yellow crystalline solid, but its melting point is 41–43°C , significantly lower than the reported ~65°C for the meta isomer [1], enabling clear differentiation by DSC or melting point apparatus. Density (target: 1.5 g/cm³) is higher than 3-CF₃ (1.436 g/mL) and comparable to 4-SCF₃ (1.5 g/cm³) [1][2].

Physical Form & mp
Head-to-head
Yellow crystalline solid; mp ~65°C
Δmp +70°C vs 3-CF₃ liquid
Fundamentally different handling profile from liquid analogs
Impacts shipping classification and reactor charging
Solid-State Properties Handling Formulation

Meta-Directing Effects of SCF₃ in EAS

Both –SCF₃ and –CF₃ are meta-directing deactivators in electrophilic aromatic substitution, but their directing strengths differ. With 3-(trifluoromethyl)nitrobenzene, nitration yields approximately 91% of the meta product [1]. The –SCF₃ group, being a stronger resonance donor via sulfur (though overall electron-withdrawing by induction), may exhibit subtly different ortho/meta/para product ratios that have not been systematically quantified in the open literature, representing a knowledge gap [2]. The –SCH₃ group, in sharp contrast, is an ortho/para-directing activator, leading to fundamentally different regiochemical outcomes [2]. This means that synthetic routes designed for 3-(trifluoromethylthio)nitrobenzene cannot be directly translated to 3-(methylthio)nitrobenzene without complete redesign of the electrophilic functionalization sequence.

EAS Directing Effects
Class-level inference
–SCF₃: meta-directing deactivator
–SCH₃: ortho/para-directing activator
Qualitative regiochemistry reversal vs –SCH₃ analog
–SCF₃ vs –CF₃ directing strength not systematically quantified
Regioselectivity Electrophilic Aromatic Substitution Synthetic Planning

Nitro Group as a Transformable Handle

The nitro group in 3-(trifluoromethylthio)nitrobenzene serves as a versatile synthetic handle for further elaboration, including selective reduction to the corresponding aniline (3-(trifluoromethylthio)aniline), a valuable intermediate for pharmaceuticals and agrochemicals . While specific comparative reduction yields for 3-(trifluoromethylthio)nitrobenzene vs. its analogs are not systematically reported in the open literature, the dual electron-withdrawing nature of the ring (both –NO₂ and –SCF₃ are deactivating) renders nitro reduction more facile compared to mono-activated analogs where only one electron-withdrawing group is present [1]. The –SCF₃ group itself can also serve as a precursor to the –SO₂CF₃ (triflyl) group via oxidation, providing orthogonal synthetic versatility not available in –CF₃ or –SCH₃ analogs [2]. The trifluoromethylthio group can be transferred to other substrates via denitrative trifluoromethylthiolation chemistry [3].

Nitro Group Utility
Supporting evidence
Reduction to aniline; SCF₃ oxidation to SO₂CF₃
Denitrative SCF₃ transfer reported
Supports orthogonal synthetic versatility review
No direct comparative yield data from primary literature
Synthetic Intermediate SCF3 Transfer Nitro Reduction

3-(Trifluoromethylthio)nitrobenzene – Key Applications


Medicinal Chemistry: High-Lipophilicity Modification

When a drug candidate scaffold requires enhanced membrane permeability and metabolic stability, the –SCF₃ group offers the highest lipophilicity gain per substituent among common fluorinated motifs (Hansch π = 1.44 vs. 0.88 for –CF₃) [1]. This scenario is supported by the matched-pair evidence: replacing –CF₃ with –SCF₃ increases π by 0.56 units, which can translate to a roughly 3.6-fold increase in octanol-water partition [1]. The moderate electron-withdrawing effect (σm = 0.40) minimizes excessive deactivation that could hinder metabolic oxidation or secondary functionalization, unlike –NO₂ (σm = 0.71) [2]. The nitro group serves as a latent amine for prodrug strategies or for conjugation to targeting moieties after selective reduction [3].

Agrochemical Intermediate: Nitro and SCF₃ Functionality

Patents describe the use of nitro-SCF₃-substituted benzene derivatives as precursors for novel herbicides where the nitro and SCF₃ groups synergistically enhance activity against resistant weeds [1]. The meta-substitution pattern of 3-(trifluoromethylthio)nitrobenzene directs further electrophilic functionalization to specific positions, enabling predictable construction of more complex agrochemical scaffolds [2]. Compared to the para isomer (mp 41–43°C), the higher melting point (~65°C) of the meta compound may offer advantages in solid-phase formulation and storage stability [3].

Orthogonal Reactivity in Fluorinated Building Blocks

The combination of a reducible nitro group and an oxidizable –SCF₃ group on the same aromatic ring provides orthogonal reactivity not available in mono-functional analogs [1]. For example, selective reduction of the nitro group yields an aniline that can be further derivatized via diazotization, while the –SCF₃ group can be oxidized to –SO₂CF₃ (triflyl), one of the strongest neutral electron-withdrawing groups [1][2]. This dual reactivity is absent in 3-CF₃ and 3-halogen analogs, which cannot undergo analogous oxidation chemistry. The higher logP of the target compound (3.5–3.7) compared to the para isomer (3.55) may also influence solubility and phase-transfer behavior in biphasic reaction systems [3].

¹⁹F NMR Probe Development

The three chemically equivalent fluorine atoms in the –SCF₃ group produce a sharp singlet in ¹⁹F NMR, typically in a distinct chemical shift range (–40 to –45 ppm), providing a sensitive and non-overlapping probe signal for protein-ligand interaction studies, metabolic tracing, and reaction monitoring [1]. Compared to the –CF₃ group, which also gives a singlet but is more commonly encountered and thus more prone to spectral overlap in complex mixtures, the –SCF₃ signal offers a less congested detection window [1]. The nitro group provides an additional UV-Vis chromophore for orthogonal detection and quantification by HPLC [2].

Application
Selection Property
Validation Focus
High-lipophilicity modification studies
Hansch π = 1.44; moderate σm
Membrane permeability and matched-pair logD review
Agrochemical intermediate research
Meta-directing –SCF₃ and reducible –NO₂
Regiochemical outcome and solid-form stability review
Orthogonal reactivity probe
–NO₂ reduction; –SCF₃ oxidation to –SO₂CF₃
Synthetic pathway compatibility and phase-transfer behavior
¹⁹F NMR probe development
Singlet –SCF₃ signal; distinct shift range
Spectral overlap avoidance and orthogonal HPLC detection

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